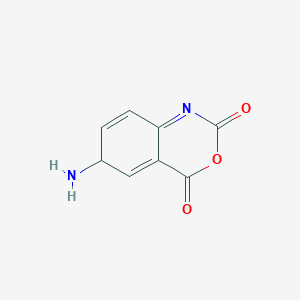

6-amino-6H-3,1-benzoxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-amino-6H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features an oxazine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-6H-3,1-benzoxazine-2,4-dione typically involves the reaction of isatic anhydride with amines. One common method is the reaction of isatic anhydride with 2-aminoarylnitriles in the presence of catalysts such as Rhodium complexes . Another approach involves the Pd-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-amino-6H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Recent studies have highlighted the potential of benzoxazine derivatives, including 6-amino-6H-3,1-benzoxazine-2,4-dione, as inhibitors of pancreatic α-amylase and intestinal α-glucosidase. These enzymes play crucial roles in carbohydrate digestion and glucose metabolism, making them key targets for diabetes management. Molecular docking studies have demonstrated that certain derivatives exhibit high binding affinities to these enzymes, suggesting their viability as antidiabetic agents .

Anticancer Activity

The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazine have been tested against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cells. Some derivatives displayed comparable efficacy to established chemotherapeutics like etoposide . Additionally, research indicates that these compounds can induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Neuroprotective Effects

this compound has also been investigated for its neuroprotective properties. Studies suggest that certain derivatives can protect neuronal cells from oxidative stress and apoptosis in models of neurodegeneration . This positions them as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

Herbicidal Potential

Research indicates that derivatives of this compound may serve as effective herbicides. The compound's ability to inhibit specific plant enzymes involved in growth and development could provide a novel approach to weed management in agricultural settings . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Materials Science

Polymer Chemistry

In materials science, benzoxazine compounds are being explored as precursors for high-performance thermosetting polymers. The unique chemical structure of this compound allows it to undergo polymerization under heat or pressure to form robust materials with excellent thermal stability and mechanical properties. These materials are suitable for applications in aerospace and automotive industries where high-performance materials are essential .

Summary Table of Applications

Case Studies

- Antidiabetic Research : A study synthesized several benzoxazine derivatives and assessed their inhibitory effects on α-amylase and α-glucosidase. The most potent compounds demonstrated IC50 values indicating strong enzyme inhibition, suggesting their potential for oral hypoglycemic drug development .

- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, researchers found that specific derivatives of this compound exhibited significant cytotoxicity with lower IC50 values against cancer cells compared to normal cell lines. This selectivity is crucial for developing safer anticancer therapies .

- Neuroprotection Study : A model of neurodegeneration was employed to evaluate the neuroprotective effects of benzoxazine derivatives. Results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-amino-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

- 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- 2-phenyl-4H-3,1-benzoxazin-4-one

Uniqueness

6-amino-6H-3,1-benzoxazine-2,4-dione is unique due to its specific structural features and the presence of both amino and oxazine functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

6-amino-6H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H,9H2 |

InChI Key |

ADPYJOWNTORSNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)OC(=O)C2=CC1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.